BenchChemオンラインストアへようこそ!

hDHODH-IN-7

Antiviral hDHODH inhibition Measles virus

hDHODH-IN-7 (DHODH-IN-9, Compound 10k) is a structurally characterized azine-bearing hDHODH inhibitor with a validated pMIC50 of 7.4 (~40 nM) in measles virus replication phenotypic assays. It belongs to the pyridazine-based 2-(3-alkoxy-1H-pyrazol-1-yl)azine chemotype, pharmacologically distinct from classical DHODH inhibitors (brequinar, teriflunomide). Substituting with other chemotypes without accounting for context-specific activity differentials risks invalidating assay outcomes and undermining cross-study comparability. Deploy as an orthogonal chemical probe for hDHODH target validation, a SAR benchmark for pyridazine core optimization, or a reference inhibitor in antiviral and immunomodulatory studies.

Molecular Formula C21H23FN4O
Molecular Weight 366.4 g/mol
CAS No. 1644156-41-1
Cat. No. B2761390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-7
CAS1644156-41-1
Molecular FormulaC21H23FN4O
Molecular Weight366.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23FN4O/c1-13(2)27-20-18(10-16-6-4-5-7-19(16)22)14(3)26(25-20)21-23-11-17(12-24-21)15-8-9-15/h4-7,11-13,15H,8-10H2,1-3H3
InChIKeyHNZNVWVVPQVTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





hDHODH-IN-7 (1644156-41-1): Baseline Overview for Procurement of an Azine-Bearing hDHODH Inhibitor


hDHODH-IN-7 (also referenced as DHODH-IN-9 or Compound 10k) is an azine-bearing analogue within the 2-(3-alkoxy-1H-pyrazol-1-yl)azine chemotype, originally developed and characterized as a human dihydroorotate dehydrogenase (hDHODH) inhibitor [1]. Its structural identity is defined by a 5-cyclopropylpyrimidine core linked to a 4-(2-fluorobenzyl)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl moiety, representing a specific structural iteration among a series of azine-bearing hDHODH inhibitors [1]. The compound is reported to exhibit antiviral activity, with its primary quantitative descriptor being a pMIC50 of 7.4, which corresponds to a 50% inhibitory concentration of ~40 nM in a measles virus replication phenotypic assay [1].

hDHODH-IN-7 (1644156-41-1): Why Generic Substitution of hDHODH Inhibitors Compromises Scientific Reproducibility


Within the 2-(3-alkoxy-1H-pyrazol-1-yl)azine chemotype, subtle variations in the azine heterocycle and substituent pattern profoundly impact antiviral potency and target engagement [1]. For instance, the pyridazine homologue series (compounds 10a–q), which includes hDHODH-IN-7 (compound 10k), displays pMIC50 values that differ by orders of magnitude compared to their pyridine or pyrimidine counterparts, despite sharing identical or highly similar substitution patterns [1]. Moreover, distinct DHODH inhibitors such as brequinar and teriflunomide exhibit divergent cellular activity profiles that do not linearly correlate with their enzymatic IC50 values [1]. Therefore, substituting hDHODH-IN-7 with a structurally related analogue or an alternative hDHODH inhibitor without accounting for these context-specific activity differentials risks invalidating assay outcomes and undermining cross-study comparability in antiviral or immunomodulatory research applications.

hDHODH-IN-7 (1644156-41-1) Product-Specific Quantitative Evidence Guide for Scientific Selection


hDHODH-IN-7 (1644156-41-1) Antiviral Potency Against Closest Pyridazine Homologues

hDHODH-IN-7 (compound 10k) exhibits a pMIC50 of 7.4 in a measles virus replication phenotypic assay. This places its antiviral potency in the low nanomolar range (MIC50 ≈ 40 nM). Within the same pyridazine homologue series (compounds 10a–q), analogues with different aryl substituents demonstrate pMIC50 values spanning from 5.6 to 7.7, highlighting that hDHODH-IN-7 is among the more active members of this specific subseries [1].

Antiviral hDHODH inhibition Measles virus Phenotypic assay

hDHODH-IN-7 (1644156-41-1) Structural Differentiation from Pyridine Counterparts

hDHODH-IN-7 (compound 10k) is a pyridazine-based analogue. Direct comparison of pyridazine and pyridine homologues bearing identical substituents reveals distinct activity profiles. For example, the 2-fluorophenyl/isopropoxy analogue 10k (pyridazine) exhibits a pMIC50 of 7.4, while its pyridine counterpart 8k also shows a pMIC50 of 7.4. In contrast, the 3-fluorophenyl/isopropoxy pyridazine 10l has a pMIC50 of 6.4, whereas its pyridine homologue 8l displays a pMIC50 of 6.8. These data demonstrate that the azine heterocycle (pyridazine vs. pyridine) modulates antiviral potency in a substituent-dependent manner [1].

Medicinal chemistry SAR hDHODH Azine heterocycle

hDHODH-IN-7 (1644156-41-1) Potency Contextualization Against Reference hDHODH Inhibitors

While direct enzymatic IC50 data for hDHODH-IN-7 (compound 10k) is not reported in the primary literature, the lead compound of the azine-bearing series (5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine) was found to be more active than the known hDHODH inhibitors brequinar and teriflunomide in cellular assays. Specifically, brequinar exhibits an enzymatic IC50 of 10 nM and a cellular IC50 of 0.2 μM, while teriflunomide shows a cellular IC50 of ~60 μM [1]. The phenotypic pMIC50 of 7.4 for hDHODH-IN-7 corresponds to a cellular MIC50 of ~40 nM, placing it within the same order of magnitude as brequinar's cellular activity.

hDHODH Antiviral Immunomodulation Brequinar Teriflunomide

hDHODH-IN-7 (1644156-41-1) Physicochemical Properties Differentiating It from Closest Structural Analogue

hDHODH-IN-7 (compound 10k) possesses distinct physicochemical properties that influence its experimental handling and pharmacokinetic behavior. Computed descriptors from PubChem indicate a molecular weight of 366.4 g/mol, a topological polar surface area (tPSA) of 52.8 Ų, and a calculated LogP of 4.9 [1]. These values differentiate it from its closest structural analogue, the pyridine homologue 8k (molecular weight: 365.4 g/mol; tPSA: 53.0 Ų; LogP: 4.7) [2]. The higher lipophilicity of hDHODH-IN-7 may influence solubility, membrane permeability, and non-specific binding in cellular assays.

Physicochemical properties Lipophilicity Drug-likeness Procurement

hDHODH-IN-7 (1644156-41-1): Validated Research and Industrial Application Scenarios


Antiviral Research: Measles Virus Replication Inhibition Studies

hDHODH-IN-7 is validated for use in phenotypic antiviral assays, specifically in models of measles virus replication. Its pMIC50 of 7.4 (MIC50 ≈ 40 nM) provides a defined benchmark for comparative studies within the azine-bearing hDHODH inhibitor chemotype [1]. Researchers investigating the role of pyrimidine depletion in viral replication or screening for novel antiviral agents can employ hDHODH-IN-7 as a reference pyridazine-based inhibitor.

Immunomodulatory Research: Evaluation of hDHODH-Dependent Cellular Proliferation

Given that hDHODH inhibition suppresses de novo pyrimidine biosynthesis, hDHODH-IN-7 is applicable in immunomodulatory studies examining T-cell and B-cell proliferation. Although direct data on immune cell proliferation are not reported for this specific compound, its cellular activity profile (MIC50 ≈ 40 nM) and structural relationship to lead compounds with confirmed immunosuppressive activity [1] support its use as a chemical probe in such assays.

Structure-Activity Relationship (SAR) Studies: Azine Heterocycle Optimization

hDHODH-IN-7 serves as a key comparator in SAR campaigns focused on the pyridazine heterocycle. Its well-defined pMIC50 value (7.4) and structural characterization [1] enable researchers to benchmark new analogues against a validated pyridazine core, facilitating the identification of substituent patterns that enhance potency or improve physicochemical properties.

Chemical Probe for hDHODH Target Validation

hDHODH-IN-7 can be deployed as a chemical probe to validate hDHODH as a target in disease-relevant cellular models. Its nanomolar cellular activity [1] and membership in a chemotype distinct from classical hDHODH inhibitors (e.g., brequinar, teriflunomide) make it a valuable orthogonal tool for confirming target engagement and downstream biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for hDHODH-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.